molecular formula C10H15NO B159820 1-(2-Ethynylazepan-1-yl)ethanone CAS No. 130609-75-5

1-(2-Ethynylazepan-1-yl)ethanone

Katalognummer: B159820
CAS-Nummer: 130609-75-5
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: ZCWSFIIJZBUQQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethynylazepan-1-yl)ethanone is a complex organic compound with a unique structure that includes an ethynyl group and a hexahydro-1H-azepin-1-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethynylazepan-1-yl)ethanone typically involves the reaction of hexahydro-1H-azepin-1-amine with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethynylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethynylazepan-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Ethynylazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hexahydro-1H-azepin-1-yl moiety can interact with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Ethynylazepan-1-yl)ethanone is unique due to the presence of both the ethynyl group and the hexahydro-1H-azepin-1-yl moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Eigenschaften

CAS-Nummer

130609-75-5

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

1-(2-ethynylazepan-1-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3

InChI-Schlüssel

ZCWSFIIJZBUQQQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCCC1C#C

Kanonische SMILES

CC(=O)N1CCCCCC1C#C

Synonyme

1H-Azepine, 1-acetyl-2-ethynylhexahydro- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.